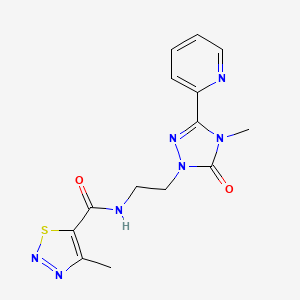

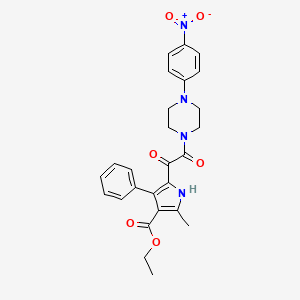

(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

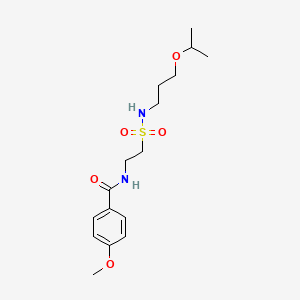

The compound contains several functional groups including an imidazole ring, a piperazine ring, and a phenyl ring. These groups are common in many pharmaceutical compounds due to their ability to interact with various biological targets .

Synthesis Analysis

While specific synthesis methods for this compound were not found, piperazine derivatives can be synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Medicinal Chemistry and Pharmacology

Piperazine derivatives exhibit a wide range of biological and pharmaceutical activities. The piperazine moiety is commonly found in various drugs, including trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Let’s explore some specific applications:

a. Antipsychotic Agents: Piperazine-based compounds, such as aripiprazole and quetiapine, are used as antipsychotic agents. They modulate dopamine and serotonin receptors, providing therapeutic effects for conditions like schizophrenia and bipolar disorder.

b. Antiviral Activity: Certain piperazine derivatives have demonstrated antiviral properties. Researchers have explored their potential against viruses like HIV and hepatitis C.

c. Anti-Inflammatory Effects: Piperazines may exhibit anti-inflammatory effects by modulating immune responses. Investigating their role in autoimmune diseases and chronic inflammation is an active area of research.

d. Anticancer Agents: Some piperazine derivatives have shown promise as anticancer agents. They interfere with cell proliferation, angiogenesis, and metastasis. Further studies are needed to optimize their efficacy and safety.

Organic Synthesis

The synthesis of piperazines has evolved significantly. Notably, recent methods include:

a. Cyclization of 1,2-Diamine Derivatives with Sulfonium Salts: Protected piperazines can be synthesized by cyclizing (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate. Subsequent deprotection and intramolecular cyclization yield piperazinopyrrolidinones .

b. Parallel Solid-Phase Synthesis: Solid-phase techniques allow efficient preparation of diverse piperazine libraries for drug discovery.

Recreational Use

While not recommended, some piperazine derivatives (e.g., 1-(3-chlorophenyl)piperazine) have been used recreationally. These compounds may mimic stimulant effects but can have adverse health consequences .

Mechanism of Action

properties

IUPAC Name |

[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-(3,5-dimethylphenyl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O.ClH/c1-16-12-17(2)14-18(13-16)21(28)25-8-10-26(11-9-25)22-24-6-7-27(22)20-5-3-4-19(23)15-20;/h3-7,12-15H,8-11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGFHBCVONIWGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2397542.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2397543.png)

![N-[(1R)-1-Cyano-2-methylpropyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2397544.png)

![Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2397545.png)

![1-cyclohexyl-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2397548.png)

![2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2397550.png)